molecular formula C18H32N2O3 B14355552 1-Tridecylpyridin-1-ium nitrate CAS No. 90265-12-6

1-Tridecylpyridin-1-ium nitrate

Cat. No.: B14355552
CAS No.: 90265-12-6
M. Wt: 324.5 g/mol
InChI Key: ATPJXHROBMCLJA-UHFFFAOYSA-N
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Description

1-Tridecylpyridin-1-ium nitrate is a quaternary ammonium compound with the molecular formula C18H32N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tridecylpyridin-1-ium nitrate typically involves the quaternization of pyridine with a tridecyl halide, followed by the introduction of the nitrate anion. The reaction can be summarized as follows:

    Quaternization: Pyridine reacts with tridecyl bromide in the presence of a base such as sodium hydroxide to form 1-Tridecylpyridin-1-ium bromide.

    Anion Exchange: The bromide ion is then exchanged with a nitrate ion using a nitrate salt, such as silver nitrate, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tridecylpyridin-1-ium nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups.

    Substitution: The nitrate ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Ion exchange reactions can be carried out using salts like sodium chloride or potassium bromide.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Various reduced forms of the compound.

    Substitution: Different pyridinium salts depending on the substituting anion.

Scientific Research Applications

1-Tridecylpyridin-1-ium nitrate has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound has potential antimicrobial properties and is studied for its effects on bacterial and fungal growth.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is used in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1-Tridecylpyridin-1-ium nitrate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of microorganisms.

Comparison with Similar Compounds

    1-Decylpyridin-1-ium nitrate: Similar structure but with a shorter alkyl chain.

    1-Dodecylpyridin-1-ium nitrate: Another similar compound with a slightly shorter alkyl chain.

    1-Tetradecylpyridin-1-ium nitrate: Similar structure with a longer alkyl chain.

Uniqueness: 1-Tridecylpyridin-1-ium nitrate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs.

Properties

CAS No.

90265-12-6

Molecular Formula

C18H32N2O3

Molecular Weight

324.5 g/mol

IUPAC Name

1-tridecylpyridin-1-ium;nitrate

InChI

InChI=1S/C18H32N.NO3/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;2-1(3)4/h12,14-15,17-18H,2-11,13,16H2,1H3;/q+1;-1

InChI Key

ATPJXHROBMCLJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-]

Origin of Product

United States

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